Ferric saccharate

Overview

Description

Ferric Saccharate, also known as Iron (III) Oxide saccharated or Iron Sugar, is a compound used as a source of iron . It is typically brown in color and has a sweet, metallic flavor . It is soluble in water and has a pH of approximately 7 . It is used to treat iron deficiency anemia associated with chronic kidney disease .

Synthesis Analysis

Ferric Saccharate can be synthesized using the emulsification method . In this process, microcapsules containing iron with varying ratios of sodium alginate ferric (III)-saccharate are prepared . The formation of the Ferric Saccharate complex is confirmed by FTIR, which shows a broadband at 3390 ± 10 cm −1, confirming the synthesis of the complex .

Molecular Structure Analysis

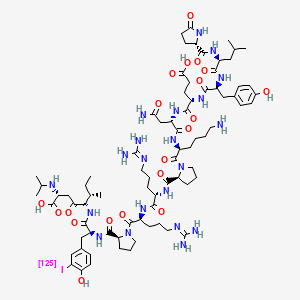

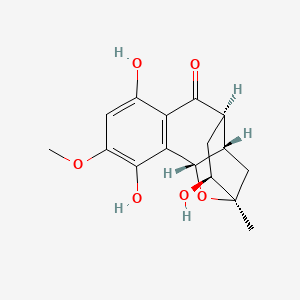

The chemical formula of Ferric Saccharate is C12H29Fe5Na2O23 . It is a polymer with two main molecules; sucrose and an iron (III) hydroxide . These two components are in solution together, but are not bound to one another .

Chemical Reactions Analysis

Ferric Saccharate can be used in the detection of Fe(III) ions . The surface of mesoporous silica nanotubes (MSNTs) is chemically modified with phenolic groups by reaction of the silanol from the silica nanotubes surface with 3-aminopropyltriethoxysilane followed by reaction with 3-formylsalicylic acid .

Physical And Chemical Properties Analysis

Ferric Saccharate is a brown powder with a sweet, metallic taste . It is soluble in water and has a pH of approximately 7 . It is available in different forms with varying iron content, ranging from approximately 3% to 37% .

Scientific Research Applications

1. Role in Anemia Treatment

- Ferric saccharate has been investigated for its efficacy in treating anemia. Studies have shown it to be effective in treating iron deficiency anemia when administered intravenously. The therapeutic response is generally good, and reactions are typically infrequent and mild, indicating its safety and effectiveness in this application (Brown et al., 1950).

2. Application in Dialysis Patients

- Intravenous supplementation with ferric saccharate has been explored for its long-term effect on treating anemia in chronic dialysis patients. The administration of this compound can lead to an increase in hematocrit levels and may allow the achievement of target hematocrit levels without or with very low doses of erythropoietin, demonstrating its potential for treating dialysis-related anemia (Silverberg et al., 1996).

3. Comparative Safety in Intravenous Administration

- The safety of various intravenous iron treatments, including ferric saccharate, has been evaluated. Ferric saccharate is one of the safer options for parenteral iron therapy, especially when compared with other compounds like iron dextran and sodium ferric gluconate. This highlights its safety profile in clinical settings (Fishbane & Kowalski, 2000).

Mechanism of Action

Safety and Hazards

Ferric Saccharate should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . Large doses may lead to iron poisoning and cause abdominal pain, nausea, retching and vomiting, hypermotility, diarrhea, colic or constipation, and black stool .

Future Directions

There is significant interest in the treatment of iron deficiency, especially in females, children, and individuals in low-income countries . Challenges in the treatment of iron deficiency include finding and addressing the underlying cause and the selection of an iron replacement product that meets the needs of the patient . The better tolerability of the microencapsulated Ferric Saccharate preparation when compared to that of Ferrous Sulphate presents it as a well-tolerated and safe option for improving iron nutrition .

properties

IUPAC Name |

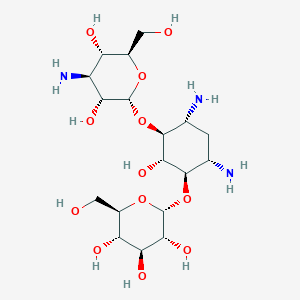

iron(3+);(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H10O8.Fe/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYWGSODBNAIE-BQGRAUOOSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FeO24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226021 | |

| Record name | Ferric saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric saccharate | |

CAS RN |

75050-77-0 | |

| Record name | Ferric saccharate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075050770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)

![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)